molecular formula C19H19FN4O5S B11002805 Ethyl 2-({[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-({[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11002805
M. Wt: 434.4 g/mol
InChI Key: HXMAPHUMZXCNSN-UHFFFAOYSA-N
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Description

ETHYL 2-({2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, an imidazolidinone moiety, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Imidazolidinone Moiety: This can be achieved by reacting 3-fluorobenzylamine with a suitable diketone under acidic conditions to form the imidazolidinone ring.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a thioamide with a haloketone under basic conditions.

    Coupling Reactions: The imidazolidinone and thiazole intermediates are then coupled using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone moiety can be reduced to form the corresponding amine.

    Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted fluorobenzyl derivatives.

Scientific Research Applications

ETHYL 2-({2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the imidazolidinone and thiazole rings may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-({2-[1-(4-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • ETHYL 2-({2-[1-(3-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The presence of the fluorobenzyl group in ETHYL 2-({2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE imparts unique properties, such as increased lipophilicity and potential for enhanced binding affinity to biological targets. This makes it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C19H19FN4O5S

Molecular Weight

434.4 g/mol

IUPAC Name

ethyl 2-[[2-[1-[(3-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H19FN4O5S/c1-3-29-17(27)15-10(2)21-18(30-15)23-14(25)8-13-16(26)24(19(28)22-13)9-11-5-4-6-12(20)7-11/h4-7,13H,3,8-9H2,1-2H3,(H,22,28)(H,21,23,25)

InChI Key

HXMAPHUMZXCNSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2C(=O)N(C(=O)N2)CC3=CC(=CC=C3)F)C

Origin of Product

United States

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